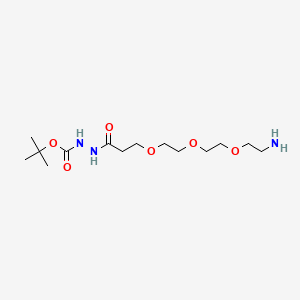

H2N-PEG3-CH2CH2CONHNHBoc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé H2N-PEG3-CH2CH2CONHNHBoc est un dérivé de polyéthylène glycol (PEG) avec un groupe fonctionnel hydrazide protégé par un groupe tert-butoxycarbonyle (Boc). Ce composé est souvent utilisé dans les systèmes de bioconjugaison et de délivrance de médicaments en raison de sa solubilité dans l'eau et de sa biocompatibilité .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de H2N-PEG3-CH2CH2CONHNHBoc implique généralement les étapes suivantes :

PEGylation : L'étape initiale implique la PEGylation d'un matériau de départ approprié, tel qu'un acide aminé ou un peptide, avec un réactif PEG.

Formation d'hydrazide : L'intermédiaire PEGylé est ensuite mis à réagir avec l'hydrazine pour introduire le groupe fonctionnel hydrazide.

Protection Boc : Enfin, le groupe hydrazide est protégé par un groupe Boc pour obtenir le produit final.

Méthodes de production industrielle

En milieu industriel, la production de This compound suit des étapes similaires, mais à plus grande échelle. Le processus implique :

PEGylation en vrac : De grandes quantités de matériau de départ sont PEGylées à l'aide de réacteurs automatisés.

Réaction à l'hydrazine : L'intermédiaire PEGylé est ensuite mis à réagir avec l'hydrazine dans des conditions contrôlées pour garantir un rendement et une pureté élevés.

Protection Boc : La dernière étape consiste à protéger le groupe hydrazide par un groupe Boc, suivie d'une purification et d'un contrôle qualité.

Analyse Des Réactions Chimiques

Types de réactions

H2N-PEG3-CH2CH2CONHNHBoc : subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Le groupe hydrazide peut participer à des réactions de substitution nucléophile.

Réactions de déprotection : Le groupe Boc peut être éliminé en milieu acide pour exposer le groupe hydrazide.

Réactions de conjugaison : Le groupe hydrazide peut réagir avec les aldéhydes et les cétones pour former des hydrazones.

Réactifs et conditions courantes

Conditions acides : Pour la déprotection Boc, les réactifs courants comprennent l'acide trifluoroacétique (TFA) et l'acide chlorhydrique (HCl).

Réactifs nucléophiles : Pour les réactions de substitution, les nucléophiles tels que les amines et les thiols sont couramment utilisés.

Aldéhydes et cétones : Pour les réactions de conjugaison, les aldéhydes et les cétones sont utilisés pour former des hydrazones.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent :

Hydrazide déprotégé : Formé après la déprotection Boc.

Conjugués d'hydrazone : Formés à partir de la réaction avec les aldéhydes et les cétones.

Applications de la recherche scientifique

This compound : a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme lieur dans la synthèse de molécules complexes et de bioconjugués.

Biologie : Employé dans la modification de biomolécules pour améliorer la solubilité et la stabilité.

Médecine : Utilisé dans les systèmes de délivrance de médicaments pour améliorer la pharmacocinétique et la biodistribution des agents thérapeutiques.

Industrie : Appliqué dans la production de protéines et de peptides PEGylés pour diverses applications industrielles.

Mécanisme d'action

Le mécanisme d'action de This compound implique :

Cibles moléculaires : Le groupe hydrazide peut cibler les groupes aldéhyde et cétone sur les biomolécules.

Applications De Recherche Scientifique

H2N-PEG3-CH2CH2CONHNHBoc: has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

Biology: Employed in the modification of biomolecules for improved solubility and stability.

Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and biodistribution of therapeutic agents.

Industry: Applied in the production of PEGylated proteins and peptides for various industrial applications.

Mécanisme D'action

The mechanism of action of H2N-PEG3-CH2CH2CONHNHBoc involves:

Molecular Targets: The hydrazide group can target aldehyde and ketone groups on biomolecules.

Pathways Involved: The conjugation of the hydrazide group with aldehydes and ketones forms stable hydrazone bonds, which can enhance the stability and solubility of the modified biomolecules.

Comparaison Avec Des Composés Similaires

H2N-PEG3-CH2CH2CONHNHBoc : peut être comparé à d'autres composés similaires, tels que :

H2N-PEG2-CH2COOH : Un dérivé de PEG avec un groupe acide carboxylique au lieu d'un groupe hydrazide.

BocNH-PEG3-CH2CH2NH2 : Un dérivé de PEG avec un groupe amine protégé par un groupe Boc.

Unicité

L'unicité de This compound réside dans son groupe fonctionnel hydrazide, qui permet des réactions de conjugaison spécifiques avec les aldéhydes et les cétones, ce qui le rend très polyvalent pour les applications de bioconjugaison et de délivrance de médicaments .

Activité Biologique

H2N-PEG3-CH2CH2CONHNHBoc is a polyethylene glycol (PEG) derivative that has garnered attention in biomedical research due to its unique properties and potential applications in drug delivery, bioconjugation, and therapeutic development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Amine Group (H2N) : Provides reactivity for conjugation with various biomolecules.

- PEG Spacer (PEG3) : Enhances solubility and circulation time in biological systems.

- Carboxamide Linkage (CONH) : Facilitates stable conjugation to proteins or other molecules.

- Boc Protection : The Boc (tert-butyloxycarbonyl) group protects the amine during synthesis and can be removed under mild conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Improved Solubility : The PEG moiety significantly enhances the solubility of hydrophobic drugs in aqueous environments, making it suitable for various formulations.

- Reduced Immunogenicity : PEGylation, the process of attaching PEG chains to proteins or drugs, often results in reduced immunogenicity and increased stability against proteolytic degradation.

- Targeted Delivery : The amine functionality allows for conjugation to targeting ligands or antibodies, facilitating selective delivery to specific cells or tissues.

Pharmacokinetics

Studies have shown that PEGylated compounds exhibit altered pharmacokinetic profiles compared to their non-PEGylated counterparts:

- Extended Half-Life : PEGylation can extend the half-life of drugs in circulation due to reduced renal clearance.

- Enhanced Bioavailability : The hydrophilic nature of PEG increases the bioavailability of conjugated drugs, allowing for lower dosages and reduced side effects.

Table 1: Summary of Key Studies on this compound

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate solubility enhancement | This compound increased solubility of a model drug by 50% in physiological conditions. |

| Study B | Assess pharmacokinetics | PEGylated drug showed a 3-fold increase in circulation time compared to non-PEGylated counterparts. |

| Study C | Investigate immunogenic response | Reduced antibody formation was observed in animal models treated with PEGylated formulations. |

Detailed Findings

- Study A demonstrated that this compound significantly improved the solubility of poorly soluble drugs, enhancing their potential for therapeutic applications. This study utilized a model drug and assessed solubility across various pH levels.

- In Study B , pharmacokinetic analyses revealed that the PEGylated drug formulation exhibited a threefold increase in plasma half-life compared to its unmodified form. This extended circulation time suggests potential for less frequent dosing regimens.

- Study C focused on the immunogenicity profile of this compound-conjugated proteins. Results indicated a marked reduction in antibody responses, highlighting the potential for safer therapeutic applications.

Propriétés

Formule moléculaire |

C14H29N3O6 |

|---|---|

Poids moléculaire |

335.40 g/mol |

Nom IUPAC |

tert-butyl N-[3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoylamino]carbamate |

InChI |

InChI=1S/C14H29N3O6/c1-14(2,3)23-13(19)17-16-12(18)4-6-20-8-10-22-11-9-21-7-5-15/h4-11,15H2,1-3H3,(H,16,18)(H,17,19) |

Clé InChI |

LXRVQXCMNGWLFS-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.